Methyl 3-cyano-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC13528541
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6N2O2 |
|---|---|
| Molecular Weight | 150.13 g/mol |
| IUPAC Name | methyl 3-cyano-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C7H6N2O2/c1-11-7(10)6-5(4-8)2-3-9-6/h2-3,9H,1H3 |
| Standard InChI Key | NPPZXZIAOIGBAX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CN1)C#N |
| Canonical SMILES | COC(=O)C1=C(C=CN1)C#N |
Introduction
Methyl 3-cyano-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole ring structure with a cyano group at the 3-position and an ester group at the 2-position. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its versatility in chemical modifications and potential biological activities.
Synthesis Methods
The synthesis of Methyl 3-cyano-1H-pyrrole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyanoacetamide derivative with a suitable aldehyde in the presence of a base can lead to the formation of the pyrrole ring.
Chemical Reactions and Applications
Methyl 3-cyano-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
-
Reduction: The cyano group can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
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Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester or amide derivatives.
These reactions make it a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Comparison with Similar Compounds
Methyl 3-cyano-1H-pyrrole-2-carboxylate is distinct from other pyrrole derivatives due to its specific functional groups. For instance, Methyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate contains an amino group at the 3-position and a cyano group at the 4-position, which provides different reactivity and biological activity profiles compared to Methyl 3-cyano-1H-pyrrole-2-carboxylate.
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